molecular formula C16H17F2N3O2 B2645877 N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide CAS No. 1798735-28-0

N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide

Cat. No.: B2645877
CAS No.: 1798735-28-0
M. Wt: 321.328
InChI Key: AGGSMCXMDHKOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring with a cyano group and a methyl substituent, as well as a formamido group attached to an acetamide backbone, which is further substituted with a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the cyano and methyl groups: These groups can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the formamido group: This step often involves the reaction of the intermediate with formamide or a formamido derivative.

    Incorporation of the difluorophenyl group: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)carbamoyl]acetamide
  • N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)amino]acetamide

Uniqueness

N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide stands out due to its specific substitution pattern and the presence of both cyano and difluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(1-cyano-2-methylcyclopentyl)amino]-2-oxoethyl]-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-10-3-2-4-16(10,9-19)21-14(22)8-20-15(23)11-5-12(17)7-13(18)6-11/h5-7,10H,2-4,8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSMCXMDHKOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.